molecular formula C15H10ClN3O3 B8315522 6-(2-Amino-6-chloro-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid

6-(2-Amino-6-chloro-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid

Cat. No.: B8315522
M. Wt: 315.71 g/mol
InChI Key: QRAPJHFRBCDXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Amino-6-chloro-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H10ClN3O3 and its molecular weight is 315.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

6-(2-amino-6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C15H10ClN3O3/c16-12-7-13(19-15(17)18-12)22-9-4-5-10-8(6-9)2-1-3-11(10)14(20)21/h1-7H,(H,20,21)(H2,17,18,19)

InChI Key

QRAPJHFRBCDXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=CC(=NC(=N3)N)Cl)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.56 g (40 mMol) 2-amino-4,6-dichloropyrimidine and 7.52 g (40 mMol) 6-hydroxy-1-naphthoic acid in 160 ml acetone and 80 ml 1 N aqueous NaOH is heated to 62° C. for 36 h. The mixture is cooled to rt, partially concentrated in vacuo and the residue poured into 1.6 l icewater. Under vigorous stirring, 20 ml 2 N HCl are added dropwise (pH≈4). After stirring the suspension for 30 min, the title compound is filtered off and washed with water; HPLC: tRet=12.8.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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